molecular formula C18H21N3O3 B454477 2-methyl-N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide

2-methyl-N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide

Cat. No.: B454477
M. Wt: 327.4g/mol
InChI Key: MQHLNGJGSPLUBU-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide is a complex organic compound with a molecular formula of C18H21N3O3 This compound is known for its unique chemical structure, which includes a furohydrazide moiety and a morpholinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide typically involves the condensation of 2-methyl-3-furoic acid hydrazide with 4-(4-morpholinyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or thiohydrazides.

Scientific Research Applications

2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-furohydrazide can be compared with other similar compounds, such as:

    2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-thiohydrazide: Similar structure but with a sulfur atom replacing the oxygen in the furohydrazide moiety.

    2-methyl-N’-{1-[4-(4-morpholinyl)phenyl]ethylidene}-3-benzohydrazide: Similar structure but with a benzene ring replacing the furan ring.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4g/mol

IUPAC Name

2-methyl-N-[(E)-1-(4-morpholin-4-ylphenyl)ethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-13(19-20-18(22)17-7-10-24-14(17)2)15-3-5-16(6-4-15)21-8-11-23-12-9-21/h3-7,10H,8-9,11-12H2,1-2H3,(H,20,22)/b19-13+

InChI Key

MQHLNGJGSPLUBU-CPNJWEJPSA-N

SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCOCC3

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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